2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous because they allow for the construction of complex molecules in a single step, reducing the need for multiple purification processes . One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of MCRs can be applied. Industrial synthesis would likely involve optimizing reaction conditions to maximize yield and purity, using scalable catalysts and solvents that are both cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Mechanism of Action
The mechanism by which 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways . This interaction can lead to changes in cellular processes, which may result in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets 2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile apart from similar compounds is its unique combination of functional groups. This unique structure allows it to participate in a wider range of chemical reactions and interact with a broader array of biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C16H15N3O3 |
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Molecular Weight |
297.31 g/mol |
IUPAC Name |
2-amino-6,7-dimethyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C16H15N3O3/c1-8-6-12-14(16(20)19(8)3)13(10(7-17)15(18)22-12)11-5-4-9(2)21-11/h4-6,13H,18H2,1-3H3 |
InChI Key |
POCXSYRWXDBZHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C2C(=C(OC3=C2C(=O)N(C(=C3)C)C)N)C#N |
Origin of Product |
United States |
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